2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
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Overview
Description
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl and methylphenyl precursors under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Utilizing cyclization of ortho-aminobenzamides with acyl chlorides.
Catalytic methods: Employing catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of benzoxazinone oxides.
Reduction: Formation of benzoxazinone amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinones: Compounds with similar core structures but different substituents.
Benzamides: Compounds with a benzamide core structure.
Phenyl derivatives: Compounds with phenyl groups attached to various positions.
Uniqueness
2,3-Dihydro-3-benzoyl-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness can be highlighted by comparing its activity, stability, and reactivity with other similar compounds.
Properties
CAS No. |
114439-72-4 |
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Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-benzoyl-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H17NO3/c1-15-11-13-17(14-12-15)22-23(20(24)16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)26-22/h2-14,22H,1H3 |
InChI Key |
DZFSABKQLNSTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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